molecular formula C10H17N3 B1647723 N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine

N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine

Katalognummer: B1647723
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: GCRJWXMMJFWXRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine typically involves multiple steps, starting with the preparation of the benzenediamine core. The dimethylaminoethyl group is then introduced through a series of reactions, often involving the use of reagents such as dimethylamine and ethylene oxide . The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the compound’s purity and stability .

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Studied for its potential therapeutic properties, although it is not used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine involves its interaction with various molecular targets. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific proteins and enzymes. These interactions can modulate the activity of these molecular targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its reactivity and potential interactions with biological molecules, making it a valuable compound for research .

Eigenschaften

Molekularformel

C10H17N3

Molekulargewicht

179.26 g/mol

IUPAC-Name

4-N-[2-(dimethylamino)ethyl]benzene-1,4-diamine

InChI

InChI=1S/C10H17N3/c1-13(2)8-7-12-10-5-3-9(11)4-6-10/h3-6,12H,7-8,11H2,1-2H3

InChI-Schlüssel

GCRJWXMMJFWXRP-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=CC=C(C=C1)N

Kanonische SMILES

CN(C)CCNC1=CC=C(C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.